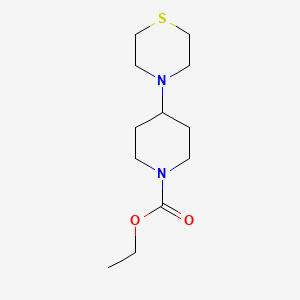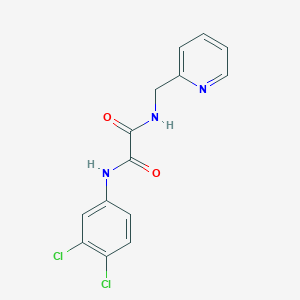![molecular formula C16H23Cl2NO5 B5196163 N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B5196163.png)
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a butan-1-amine moiety linked to a 2,4-dichloro-6-methylphenoxy group, with oxalic acid as a counterion. The presence of both the phenoxy and amine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine typically involves the reaction of 2,4-dichloro-6-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenoxy group can undergo reduction to form phenol derivatives.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, phenol derivatives, and substituted phenoxy compounds .
Applications De Recherche Scientifique
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Mécanisme D'action
The mechanism of action of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2-butanamine
- N-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2-propen-1-amine
Uniqueness
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine is unique due to its specific combination of a phenoxy group with a butan-1-amine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-3-4-6-17-7-5-8-18-14-11(2)9-12(15)10-13(14)16;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQCTNLUNNRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1C)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-(3-fluoroanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![2-chloro-4-(5-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5196114.png)
![3-[1-(3-phenylpropanoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5196122.png)
![5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5196143.png)
![9B-(4-CHLOROPHENYL)-N-(2,4-DIFLUOROPHENYL)-5-OXO-1H,2H,3H,5H,9BH-IMIDAZO[2,1-A]ISOINDOLE-1-CARBOXAMIDE](/img/structure/B5196146.png)


![ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B5196161.png)

![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
